Product packaging for (+)-Mycoepoxydiene(Cat. No.:CAS No. 221898-91-5)

(+)-Mycoepoxydiene

Cat. No.: B12788504
CAS No.: 221898-91-5
M. Wt: 290.31 g/mol
InChI Key: MQZRLGPPQPUHBI-KTMGZXLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+)-Mycoepoxydiene is a fungal polyketide featuring a distinctive oxygen-bridged cyclooctadiene core skeleton and an α,β-unsaturated δ-lactone moiety, which is critical for its bioactivity . This compound is sourced from marine-derived fungi and is a promising candidate for biomedical research due to its potent low-toxicity antitumor and bone-protective properties . Main Research Applications & Value: In oncology research, this compound demonstrates significant cytotoxic activity. It inhibits tumor cell proliferation by inducing cell cycle arrest at the G2/M phase and triggering apoptosis through mechanisms involving caspase-3 activation, PARP cleavage, and cytochrome c release . Studies in HeLa cells have shown it can reorganize the cytoskeleton by promoting actin stress fiber formation and inhibiting tubulin polymerization . Furthermore, it activates MAPK pathways, which are implicated in its overall mechanism of action against cancer cells . In metabolic and bone disease research, this compound effectively suppresses RANKL-induced osteoclastogenesis, the process by which bone-resorbing osteoclasts are formed . This activity positions it as a potential therapeutic candidate for conditions like osteoporosis. Its efficacy has been demonstrated in vitro and in vivo, showing an ability to prevent bone loss in ovariectomized mouse models . Product Use Disclaimer: This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes in controlled settings and is not intended for use in the diagnosis, treatment, or prevention of disease in humans or animals. It must not be administered to humans or used for any form of personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O5 B12788504 (+)-Mycoepoxydiene CAS No. 221898-91-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

221898-91-5

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

[(2R,3R)-2-[(1S,6R,7S,8R)-8-methyl-9-oxabicyclo[4.2.1]nona-2,4-dien-7-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate

InChI

InChI=1S/C16H18O5/c1-9-11-5-3-4-6-12(20-11)15(9)16-13(19-10(2)17)7-8-14(18)21-16/h3-9,11-13,15-16H,1-2H3/t9-,11-,12+,13+,15-,16-/m0/s1

InChI Key

MQZRLGPPQPUHBI-KTMGZXLOSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C=CC=C[C@H]([C@H]1[C@@H]3[C@@H](C=CC(=O)O3)OC(=O)C)O2

Canonical SMILES

CC1C2C=CC=CC(C1C3C(C=CC(=O)O3)OC(=O)C)O2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of + Mycoepoxydiene

Asymmetric Total Synthesis Strategies for (+)-Mycoepoxydiene

The first total synthesis of racemic mycoepoxydiene (B1251682) was accomplished using a ring-closing metathesis (RCM) approach to construct the core oxygen-bridged eight-membered ring. nih.gov Subsequent efforts have focused on asymmetric strategies to produce the enantiomerically pure natural product, this compound.

A highly efficient and concise strategy for the asymmetric total synthesis of this compound relies on a sequential olefin metathesis reaction cascade. acs.orgresearchgate.netresearchgate.net A key feature of this approach is the one-pot ring-opening metathesis/cross metathesis (ROM/CM) followed by a ring-closing metathesis (RCM) reaction. jst.go.jpnih.gov

This sequence begins with a 7-oxabicyclo[2.2.1]hept-2-ene derivative, which is prepared in an optically active form, and 1,3-butadiene. jst.go.jpnih.gov The ROM/CM/RCM cascade effectively transforms these simpler starting materials into the complex 9-oxabicyclo[4.2.1]nona-2,4-diene framework, which constitutes the core of this compound. acs.orgnih.gov This metathesis-based strategy represents a powerful method for constructing the oxygen-bridged cyclooctadiene system. jst.go.jpresearchgate.net

With the core bicyclic skeleton established, a series of stereoselective transformations are required to complete the synthesis of this compound. The conversion of the metathesis product into the final natural product involves several key steps that meticulously control the stereochemistry. jst.go.jp

One crucial transformation is the oxidative rearrangement of a furfuryl alcohol side chain into a pyranone moiety. nih.govacs.orgnih.gov Further stereoselective reductions are also critical. These include the reduction of a ketone intermediate using L-Selectride and a subsequent 1,2-reduction of a δ-keto-β,γ-unsaturated α-lactol intermediate under Luche conditions. jst.go.jpnih.gov The successful completion of this synthetic sequence not only provided access to the target molecule but also definitively established the absolute stereochemistry of natural this compound. jst.go.jp

Table 1: Key Synthetic Transformations in the Asymmetric Total Synthesis of this compound

Step Reaction Type Reactants/Reagents Product Feature Reference
1 One-Pot Metathesis Cascade 7-oxabicyclo[2.2.1]hept-2-ene derivative, 1,3-butadiene 9-oxabicyclo[4.2.1]nona-2,4-diene core nih.gov, jst.go.jp
2 Oxidative Rearrangement Furfuryl alcohol intermediate Hydroxylated pyranone moiety nih.gov, jst.go.jp
3 Stereoselective Reduction Ketone intermediate, L-Selectride Controlled alcohol stereocenter jst.go.jp
4 Stereoselective 1,2-Reduction δ-keto-β,γ-unsaturated α-lactol, Luche conditions Final alcohol stereocenter jst.go.jp, nih.gov

Total Synthesis of Structurally Related Natural Products

The synthetic strategy developed for this compound has proven adaptable for the synthesis of other natural products that share the same oxygen-bridged cyclooctadiene core. jst.go.jp Notably, the structurally related compounds (-)-1893A and (+)-1893B have been synthesized using a common intermediate derived from the mycoepoxydiene pathway. researchgate.netresearchgate.net

Starting from an intermediate in the this compound synthesis, the total synthesis of (-)-1893A was achieved. acs.orgnih.gov The key step in diverting the synthesis toward this related molecule was the introduction of its specific side chain via a vinylogous aldol (B89426) reaction. jst.go.jpnih.gov This demonstrates the utility of the developed synthetic platform for accessing a family of related natural products. researchgate.net

Design and Synthesis of this compound Analogs and Derivatives

Chemical derivatization of the this compound scaffold is a key area of research aimed at modulating its biological activity profile. This includes the synthesis of both naturally occurring derivatives and rationally designed analogs with enhanced properties.

Several natural derivatives of mycoepoxydiene have been identified, including Deacetylmycoepoxydiene (DM) and Dihydromycoepoxydiene. sdu.edu.cn Deacetylmycoepoxydiene, a secondary metabolite produced by the endophytic fungus Phomosis sp., lacks the acetyl group of the parent compound. nih.gov Its synthesis can be achieved through the deacetylation of mycoepoxydiene. Spectroscopic data for isolated Deacetylmycoepoxydiene have been reported and confirmed. sdu.edu.cn Dihydromycoepoxydiene is another known natural derivative. sdu.edu.cn

To improve the therapeutic potential of mycoepoxydiene, rationally designed analogs have been synthesized. oup.com One such example is Nicotinic-Mycoepoxydiene (NMD), a derivative featuring a nicotinic moiety. oup.com The rationale for its design was to enhance the compound's inhibitory activity against Heat shock protein 90 (Hsp90), a key target in cancer therapy. oup.com Mycoepoxydiene itself shows some inhibitory activity, but NMD was synthesized to achieve improved potency. oup.com This targeted modification highlights a strategy of using the natural product scaffold as a starting point for developing compounds with potentially superior biological functions.

Biosynthetic Pathways and Genetic Engineering of + Mycoepoxydiene Production

Elucidation of Polyketide Biosynthetic Origins

(+)-Mycoepoxydiene is a polyketide metabolite isolated from endophytic fungi, most notably from species of Phomopsis (also classified as Diaporthe). mahidol.ac.thunl.edu Polyketides are a diverse class of natural products synthesized by polyketide synthases (PKSs), which are large, multi-domain enzymes. researchgate.netnih.gov These enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis, to create a long poly-β-keto chain. researchgate.netnih.gov The polyketide chain then undergoes various modifications such as reductions, dehydrations, and cyclizations, orchestrated by the different domains of the PKS, to generate the core scaffold of the natural product. nih.gov

The characteristic structural features of this compound, including its oxygen-bridged cyclooctadiene core and an α,β-unsaturated δ-lactone moiety, are indicative of a complex polyketide biosynthetic pathway. mdpi.comnih.govmdpi.com The carbon backbone is assembled by a PKS, and subsequent modifications by tailoring enzymes are responsible for the final, biologically active molecule.

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of a specific polyketide are typically clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). researchgate.net Identifying and characterizing the BGC for this compound is a critical step towards understanding its biosynthesis and enabling genetic engineering for improved production.

A significant breakthrough in this area is the sequencing of the draft genome of Diaporthe sp. strain HANT25, a known producer of this compound. nih.govnih.gov The availability of this genome, which is approximately 55.3 Mb in size, provides the foundational data for genome mining to identify the putative mycoepoxydiene (B1251682) BGC. nih.govnih.gov Bioinformatic analysis of such genomes typically involves searching for genes encoding key biosynthetic enzymes, particularly a polyketide synthase, which is the hallmark of a polyketide BGC. These PKS genes are often flanked by genes encoding tailoring enzymes like oxidoreductases (e.g., P450 monooxygenases, dioxygenases), transferases, and transporters, which are necessary for the subsequent modification and export of the polyketide.

While the genome of a producing strain is available, to date, the specific biosynthetic gene cluster for this compound has not been experimentally characterized and published in scientific literature. The identification of this cluster would involve bioinformatic prediction followed by experimental validation, such as gene knockout studies in the native producer or heterologous expression of the entire BGC in a suitable host.

Enzymatic Mechanisms in Oxygen-Bridge Formation

A key and intriguing structural feature of this compound is its oxygen-bridged cyclooctadiene core. mdpi.com The formation of this oxabicyclo[3.2.1]octane moiety is a complex transformation that likely occurs late in the biosynthetic pathway. While the precise enzymatic mechanism for this transformation in mycoepoxydiene biosynthesis has not been elucidated, it is hypothesized to involve sophisticated tailoring enzymes. mdpi.com

Generally, the formation of such oxygen bridges in natural product biosynthesis is catalyzed by oxygenases, such as cytochrome P450 monooxygenases or non-heme iron-dependent dioxygenases. These enzymes are known to perform a wide range of oxidative reactions, including hydroxylations, epoxidations, and rearrangements, which could lead to the formation of the ether linkage. One plausible hypothesis is a regio- and stereospecific epoxidation of the cyclooctadiene ring followed by an enzyme-catalyzed intramolecular cyclization of a hydroxyl group onto the epoxide, or a direct oxidative cyclization.

Following the synthesis of the initial polyketide chain by the PKS, a series of post-PKS modifications are required to generate the final structure of this compound. These modifications are carried out by "tailoring" enzymes, typically encoded by genes within the BGC. Based on the structure of mycoepoxydiene, these enzymes likely include:

Oxygenases: As discussed above, these are crucial for the formation of the oxygen-bridge and potentially other hydroxylations.

Dehydratases: Responsible for the formation of double bonds, including those in the cyclooctadiene ring and the α,β-unsaturated δ-lactone.

Reductases: These enzymes may be involved in reducing keto groups on the polyketide chain to hydroxyl groups.

Esterases/Lactonases: An enzyme of this class would be required for the cyclization of a hydroxyl and a carboxyl group on the polyketide chain to form the δ-lactone ring.

The identification and characterization of these enzymes await the discovery and functional analysis of the mycoepoxydiene BGC.

Heterologous Expression Systems for Enhanced Biosynthesis

Heterologous expression, which involves transferring the BGC from the native producer into a more genetically tractable and high-yielding host organism, is a powerful strategy for improving the production of natural products. For fungal polyketides like this compound, common heterologous hosts include yeast (Saccharomyces cerevisiae) and filamentous fungi such as Aspergillus species.

One study attempted to express a gene cluster from a Phomopsis species in Fusarium verticillioides with the aim of producing mycoepoxydiene. nih.gov However, this effort did not result in the production of mycoepoxydiene or its analogues, highlighting some of the challenges associated with heterologous expression. nih.gov

The heterologous expression of fungal BGCs is often fraught with challenges, which may explain the difficulties encountered in producing this compound in a different host. These challenges include:

Codon Usage Bias: The codon usage of the genes in the BGC from the native Phomopsis sp. may differ significantly from that of the heterologous host, leading to inefficient translation.

Precursor Supply: The heterologous host may not produce the necessary starter and extender units (e.g., specific acyl-CoAs) in sufficient quantities for efficient polyketide synthesis.

Post-translational Modifications: The PKS enzyme itself requires a post-translational modification by a phosphopantetheinyl transferase (PPTase) to become active. The host's native PPTase may not be compatible with the fungal PKS.

Incorrect Protein Folding and Assembly: The large and complex PKS enzyme may not fold correctly or assemble properly in a foreign cellular environment.

Transcriptional Regulation: The promoters and regulatory elements within the native BGC may not be recognized by the transcriptional machinery of the heterologous host, leading to poor or no gene expression. In some cases, entire gene clusters remain "silent" under laboratory conditions.

To overcome the challenges of low yield and heterologous expression, various genetic engineering strategies can be employed.

Pathway Engineering: This involves the targeted genetic modification of the biosynthetic pathway or the host's metabolism. For instance, once the mycoepoxydiene BGC is identified, the expression of key genes can be enhanced by placing them under the control of strong, constitutive promoters. Additionally, metabolic pathways that compete for precursors could be downregulated or knocked out to channel more resources towards mycoepoxydiene production. A study on a Diaporthe species demonstrated that deleting a PKS gene responsible for a major metabolite could activate silent BGCs and lead to the production of other compounds, a strategy that could potentially be adapted to enhance mycoepoxydiene synthesis by removing competing pathways. frontiersin.org

Genome Shuffling: This is a whole-genome evolution approach that can be used to rapidly improve microbial strains without detailed knowledge of the genetic pathways. It involves generating a library of mutants, followed by recursive protoplast fusion to facilitate recombination between the genomes of different mutants. The resulting "shuffled" population is then screened for strains with improved production of the desired compound. While not yet applied directly to this compound, a similar approach was successfully used to dramatically increase the production of the related compound, deacetylmycoepoxydiene, in an endophytic fungus. This demonstrates the potential of genome shuffling as a powerful tool for enhancing the yield of mycoepoxydiene.

Below is a table summarizing potential genetic engineering strategies for improving this compound production.

StrategyDescriptionPotential Application for this compound
BGC Identification Using the genome sequence of Diaporthe sp. HANT25 to bioinformatically identify the putative mycoepoxydiene BGC.A prerequisite for any targeted genetic engineering.
Promoter Engineering Replacing native promoters in the BGC with strong, constitutive promoters recognized by the heterologous host.To ensure high-level expression of the PKS and tailoring enzymes.
Precursor Pathway Engineering Overexpressing genes in the host's central metabolism to increase the supply of acetyl-CoA and malonyl-CoA.To boost the availability of building blocks for polyketide synthesis.
Gene Knockout Deleting genes of competing metabolic pathways in the native or heterologous host.To redirect metabolic flux towards mycoepoxydiene production.
Heterologous Host Optimization Using host strains engineered for high-level production of secondary metabolites, e.g., strains with enhanced precursor supply or broad-specificity PPTases.To improve the success rate and yield of heterologous expression.
Genome Shuffling Inducing mutations in the native producer and using recursive protoplast fusion to generate high-producing strains.A non-targeted approach to rapidly improve yield without detailed genetic knowledge.

Mechanistic Investigations of + Mycoepoxydiene S Biological Activities

Anti-Inflammatory Mechanisms of Action

Research into the anti-inflammatory effects of (+)-Mycoepoxydiene has revealed a multi-targeted approach, primarily centered on the disruption of pro-inflammatory signaling cascades. These mechanisms have been elucidated primarily through studies involving lipopolysaccharide (LPS)-stimulated macrophages, a common model for inducing an inflammatory response. researchgate.net

A critical early event in the inflammatory signaling cascade induced by LPS is the activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. nih.gov The activation of TRAF6 involves its polyubiquitination, a process that is essential for the recruitment and activation of downstream signaling complexes. researchgate.net Studies have shown that this compound effectively inhibits the LPS-induced polyubiquitination of TRAF6. researchgate.netspandidos-publications.com However, it is noteworthy that this compound does not affect the dimerization of TRAF6, nor the phosphorylation of IL-1 receptor-associated kinase 1 (IRAK1), which is an upstream event to TRAF6 activation. researchgate.netspandidos-publications.com This indicates that this compound specifically targets the polyubiquitination step, thereby disrupting the signaling cascade at a crucial juncture. researchgate.net

Downstream of TRAF6, the activated, polyubiquitinated form of TRAF6 recruits a complex containing TGF-β-activated kinase 1 (TAK1). researchgate.net The subsequent phosphorylation and activation of TAK1 are pivotal for relaying the inflammatory signal to both the NF-κB and MAPK pathways. ndl.gov.in Investigations have demonstrated that this compound significantly inhibits the phosphorylation of TAK1 in response to LPS stimulation. researchgate.netspandidos-publications.com This suppression of TAK1 activation is a direct consequence of the inhibition of TRAF6 polyubiquitination, as the latter is a prerequisite for TAK1 activation. researchgate.net By preventing TAK1 phosphorylation, this compound effectively blocks the signal transduction to two major pro-inflammatory pathways. researchgate.net

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. nih.gov The activity of this pathway is tightly controlled, and its dysregulation is associated with many inflammatory diseases. This compound has been shown to be a potent inhibitor of the NF-κB pathway. researchgate.net

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the degradation of IκB proteins allows NF-κB to translocate to the nucleus, where it can initiate the transcription of target genes. Research has confirmed that this compound significantly inhibits the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages. researchgate.netspandidos-publications.com This inhibition of nuclear translocation effectively prevents NF-κB from reaching its genetic targets, thereby suppressing the inflammatory response.

The degradation of IκB proteins is triggered by their phosphorylation by the IκB kinase (IKK) complex. The activation of the IKK complex itself requires phosphorylation. This compound has been found to inhibit the LPS-induced phosphorylation of IKK and the subsequent degradation of IκBα in a dose-dependent manner. researchgate.netspandidos-publications.com This action is consistent with its inhibitory effect on the upstream kinase, TAK1, which is responsible for phosphorylating and activating the IKK complex. spandidos-publications.com By preventing IKK phosphorylation, this compound stabilizes IκBα, thus maintaining the sequestration of NF-κB in the cytoplasm.

Summary of Mechanistic Findings

The following table summarizes the observed effects of this compound on key signaling molecules in the inflammatory cascade.

Signaling Molecule/ProcessEffect of this compoundPathwayReference
TRAF6 PolyubiquitinationInhibitionNF-κB & MAPK researchgate.netspandidos-publications.com
TAK1 PhosphorylationInhibitionNF-κB & MAPK researchgate.netspandidos-publications.com
IKK PhosphorylationInhibitionNF-κB researchgate.netspandidos-publications.com
IκBα DegradationInhibitionNF-κB researchgate.netspandidos-publications.com
NF-κB (p65) Nuclear TranslocationInhibitionNF-κB researchgate.netspandidos-publications.com
ERK PhosphorylationInhibitionMAPK researchgate.net
JNK PhosphorylationInhibitionMAPK researchgate.net
p38 PhosphorylationInhibitionMAPK researchgate.net

Differential Regulation of Pro- and Anti-Inflammatory Cytokine Production

This compound (MED) demonstrates a significant capacity to modulate the production of key signaling molecules involved in the inflammatory response. In studies utilizing lipopolysaccharide (LPS)-stimulated murine BV2 microglia, MED has been shown to effectively suppress the generation of several pro-inflammatory mediators. nih.gov Specifically, the production of tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interferon-γ (INF-γ) was markedly inhibited in a concentration-dependent manner. nih.gov This inhibitory effect on pro-inflammatory cytokine expression is a critical component of its anti-inflammatory profile. nih.govnih.govnih.govnih.gov

Concurrently, MED actively promotes the synthesis of anti-inflammatory cytokines. nih.gov Research has indicated that in the same BV2 microglial cell model, MED treatment leads to an increase in the production of interleukin-10 (IL-10) and transforming growth factor-β1 (TGF-β1). nih.gov This dual action—suppressing pro-inflammatory signals while enhancing anti-inflammatory ones—highlights a sophisticated mechanism for resolving inflammation.

The table below summarizes the observed effects of this compound on the production of various cytokines in LPS-stimulated murine BV2 microglia. nih.gov

CytokineClassificationEffect of this compound
Tumor Necrosis Factor α (TNF-α)Pro-inflammatoryInhibition
Interleukin-1β (IL-1β)Pro-inflammatoryInhibition
Interleukin-6 (IL-6)Pro-inflammatoryInhibition
Interferon-γ (INF-γ)Pro-inflammatoryInhibition
Interleukin-10 (IL-10)Anti-inflammatoryIncreased Production
Transforming Growth Factor-β1 (TGF-β1)Anti-inflammatoryIncreased Production

Inhibition of Microglial and Mast Cell Activation Pathways

The anti-inflammatory properties of this compound extend to the direct inhibition of key immune cell activation pathways. In microglia, the resident immune cells of the central nervous system, MED has been found to suppress activation stimulated by LPS. nih.gov This is achieved through the downregulation of critical signaling cascades, including the nuclear factor-κB (NF-κB) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. nih.govnih.gov Furthermore, MED has been shown to inhibit the expression of toll-like receptor 4 (TLR4), a key receptor involved in initiating the inflammatory response to LPS. nih.gov By targeting these upstream signaling molecules, MED effectively curtails the activation of microglia and the subsequent release of inflammatory mediators.

Similarly, MED demonstrates inhibitory effects on mast cell activation, which are crucial players in allergic and inflammatory responses. researchgate.net In antigen-stimulated mast cells, MED has been observed to significantly suppress degranulation and the production of cytokines. researchgate.net The underlying mechanism involves the inhibition of spleen tyrosine kinase (Syk) activation. The inhibition of Syk, in turn, prevents the phosphorylation of downstream signaling molecules such as phospholipase Cγ1 (PLCγ1), Akt, and the mitogen-activated protein kinases (MAPKs) ERK, c-jun N-terminal kinase (JNK), and p38. researchgate.net This disruption of the Syk-mediated signaling cascade effectively blocks mast cell activation and the release of inflammatory substances.

Anti-Cancer Mechanisms of Action

Cell Cycle Perturbation and Apoptosis Induction Pathways

This compound has been identified as an agent that can perturb the normal progression of the cell cycle in cancer cells, specifically inducing an arrest at the G2/M phase. nih.govnih.gov This phase of the cell cycle is a critical checkpoint that ensures DNA is properly replicated before the cell divides. In studies involving HeLa cells, treatment with MED led to a significant accumulation of cells in the G2/M phase. nih.gov A similar effect was observed in MCF-7 breast cancer cells, where deacetyl-mycoepoxydiene, a related compound, also induced G2/M arrest. nih.gov This cell cycle blockade is a key mechanism by which MED exerts its anti-proliferative effects on cancer cells. The induction of G2/M arrest prevents cancer cells from undergoing mitosis, thereby inhibiting tumor growth.

The following table illustrates the effect of this compound on the cell cycle distribution of HeLa cells.

Cell Cycle PhaseEffect of this compound Treatment
G1Decrease in cell population
SDecrease in cell population
G2/MSignificant increase in cell population
Sub-G1 (Apoptotic Cells)Increased proportion

Beyond halting cell cycle progression, this compound actively induces programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov A hallmark of MED-induced apoptosis is the activation of the executioner caspase, caspase-3. nih.gov The activation of caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of various cellular proteins and ultimately, cell death.

The activation of caspase-3 by MED is linked to the mitochondrial intrinsic pathway of apoptosis. nih.gov This is evidenced by the observed release of cytochrome c from the mitochondria into the cytosol in MED-treated HeLa cells. nih.gov The release of cytochrome c is a pivotal event that triggers the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates caspase-3. This cascade of events, initiated by cytochrome c release, demonstrates that MED's pro-apoptotic activity is mediated through the mitochondrial pathway. nih.govnih.govnih.gov

DNA Damage Response and p53 Signaling Pathway Activation

This compound has been shown to induce DNA damage in cancer cells, a critical event that can trigger cell cycle arrest and apoptosis. nih.gov In MCF-7 cells, MED treatment leads to the production of reactive oxygen species (ROS), which are known to cause damage to cellular components, including DNA. nih.govnih.gov This DNA damage is evidenced by the phosphorylation of H2AX, a marker of DNA double-strand breaks. nih.gov

The cellular response to this DNA damage involves the activation of the Ataxia telangiectasia mutated (ATM) kinase and the subsequent activation of the p53 signaling pathway. nih.gov The tumor suppressor protein p53 plays a crucial role in orchestrating the cellular response to DNA damage, including initiating cell cycle arrest to allow for DNA repair or, if the damage is too severe, inducing apoptosis. oncotarget.com The activation of the p53 pathway by MED is a key component of its anti-cancer mechanism, as it directly links the detection of DNA damage to the induction of apoptosis. nih.gov This simultaneous activation of p53 to induce apoptosis and suppression of other pathways like NF-κB to inhibit proliferation underscores the multi-faceted anti-tumor activity of this compound. nih.gov

Generation of Reactive Oxygen Species (ROS)

This compound (MED) has been shown to induce the production of reactive oxygen species (ROS) within cells. nih.gov ROS are highly reactive molecules containing oxygen, such as superoxide and hydrogen peroxide, that can be generated as byproducts of normal cellular metabolism. youtube.com In the context of this compound's activity, the generation of ROS is a key initiating event that leads to further downstream cellular damage. nih.gov Research conducted on MCF-7 human breast cancer cells demonstrated that MED treatment leads to a significant increase in intracellular ROS levels. nih.gov This overproduction of ROS disrupts the normal redox balance within the cell, leading to a state of oxidative stress. nih.gov Oxidative stress can damage various cellular components, including DNA, proteins, and lipids. nih.gov The induction of ROS by this compound is directly linked to its ability to cause DNA damage, a critical step in its cytotoxic mechanism. nih.gov

Activation of ATM Kinase and H2AX Phosphorylation

A primary consequence of the ROS-induced DNA damage caused by this compound is the activation of the DNA damage response (DDR) pathway. nih.gov A central kinase in this pathway is the Ataxia telangiectasia mutated (ATM) kinase. elsevierpure.comresearchgate.net In response to DNA double-strand breaks, which can be caused by excessive ROS, ATM is activated through autophosphorylation. nih.gov Studies have shown that treatment of MCF-7 cells with this compound leads to the activation of ATM. nih.gov

Once activated, ATM phosphorylates a variety of downstream targets to orchestrate a cellular response to the DNA damage. elsevierpure.comresearchgate.net One of the most critical and well-established substrates of ATM is the histone variant H2AX. elsevierpure.comresearchgate.netnih.gov ATM, along with other related kinases, phosphorylates H2AX at serine 139, creating a form known as gamma-H2AX (γH2AX). elsevierpure.comresearchgate.netnih.gov The formation of γH2AX serves as a crucial signal, marking the sites of DNA damage and acting as a docking platform to recruit a multitude of DNA repair proteins. nih.gov Research confirms that this compound treatment results in the phosphorylation of H2AX, indicating the induction of DNA damage and the subsequent activation of this key repair and signaling pathway. nih.gov This activation of the ATM-H2AX signaling axis is a key component of the cytotoxic effects of this compound. nih.gov

Key ProteinActivating EventRole in DNA Damage ResponseReference
ATM Kinase DNA double-strand breaks (induced by ROS)Senses DNA damage and phosphorylates downstream targets to initiate cell cycle arrest and DNA repair. nih.govelsevierpure.comresearchgate.net
Histone H2AX Phosphorylation by ATM at serine 139Forms γH2AX, which marks DNA damage sites and recruits DNA repair machinery. nih.govnih.gov

Metabolic Reprogramming Inhibition in Cancer Cells

Cancer cells are known to undergo significant metabolic reprogramming to support their rapid proliferation and survival. mdpi.comnih.govfrontiersin.org This involves altering various metabolic pathways, most notably increasing glucose uptake and glycolysis, a phenomenon known as the Warburg effect. mdpi.com Emerging research indicates that this compound can interfere with these altered metabolic states in cancer cells.

Suppression of Glycolysis Pathway Enzymes and Activities

Glycolysis is a central metabolic pathway that cancer cells exploit for energy production and to generate biosynthetic precursors. biorxiv.org this compound has been investigated for its potential to inhibit this crucial pathway.

Triosephosphate isomerase (TPI) is a key enzyme in the glycolytic pathway, responsible for the interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP). biorxiv.org Upregulation of TPI is implicated in various cancers that are highly dependent on glycolysis. biorxiv.org While direct studies detailing the specific downregulation of TPI by this compound are limited, the broader context of inhibiting metabolic reprogramming suggests that key glycolytic enzymes are potential targets. The inhibition of such enzymes can severely disrupt the glycolytic flux, thereby suppressing tumor growth and energy production. biorxiv.org

Lactate (B86563) dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. researchgate.net This step is vital for cancer cells, as it regenerates NAD+ required to sustain a high glycolytic rate. nih.gov Many aggressive tumors exhibit elevated LDHA expression and activity. nih.gov Inhibition of LDHA is a recognized therapeutic strategy to disrupt cancer metabolism. nih.gov While direct enzymatic inhibition data for this compound on LDHA is not yet extensively detailed in available literature, its role as a metabolic reprogramming inhibitor points toward interference with critical nodes of glycolysis, such as the activity of LDHA, as a plausible mechanism of action.

Glycolytic EnzymeFunction in Cancer MetabolismPotential Impact of Inhibition
Triosephosphate Isomerase (TPI) Catalyzes a crucial step in the glycolytic pathway, ensuring rapid flux.Disrupts glycolytic flow, reducing energy and precursor production. biorxiv.org
Lactate Dehydrogenase A (LDHA) Converts pyruvate to lactate, regenerating NAD+ to sustain high glycolytic rates.Impedes glycolysis, leading to energy crisis and reduced lactate secretion. researchgate.netnih.gov
Inhibition of the Pentose (B10789219) Phosphate Pathway (PPP)

The pentose phosphate pathway (PPP) is another fundamental metabolic pathway that branches from glycolysis. nih.gov Its primary functions are to produce NADPH, which is essential for managing oxidative stress and for reductive biosynthesis, and to generate precursors for nucleotide synthesis. nih.govmdpi.com Cancer cells often exhibit an upregulated PPP to meet the demands of rapid proliferation and to counteract increased oxidative stress. nih.gov Inhibition of the PPP can therefore be an effective anti-cancer strategy. nih.gov By disrupting the production of NADPH, PPP inhibition can lead to an increase in damaging ROS. nih.govmdpi.com Given that this compound is known to induce ROS production, its potential to inhibit the PPP presents a complementary mechanism. By suppressing the PPP, the compound could potentially cripple the cancer cell's ability to manage oxidative stress, thereby amplifying the cytotoxic effects of the initially generated ROS.

Downregulation of 6-Phosphogluconolactonase (PGLS) and Glucose-6-Phosphate Dehydrogenase (G6PD)

Scientific literature reviewed does not currently provide specific data detailing the direct downregulation of 6-Phosphogluconolactonase (PGLS) and Glucose-6-Phosphate Dehydrogenase (G6PD) by this compound. While the pentose phosphate pathway, in which PGLS and G6PD are key enzymes, is crucial for producing nucleotide precursors and NADPH for reductive biosynthesis, direct modulation of these enzymes by this compound has not been described in the available research.

Impact on G6PD Enzymatic Activity

There is no specific information available in the reviewed scientific literature regarding the direct impact of this compound on the enzymatic activity of Glucose-6-Phosphate Dehydrogenase (G6PD).

Implications for Purine De Novo Synthesis and Fatty Acid Synthesis

Due to the lack of available research on the effects of this compound on the key pentose phosphate pathway enzymes G6PD and PGLS, there is no direct evidence to detail the subsequent implications for purine de novo synthesis and fatty acid synthesis. These metabolic processes are dependent on the products of the pentose phosphate pathway, namely ribose-5-phosphate for purine synthesis and NADPH for fatty acid synthesis wikipedia.orgmhmedical.com. However, without established effects of this compound on the upstream enzymes, its specific influence on these downstream pathways remains unelucidated in the current scientific literature.

Interaction with Key Regulatory Proteins

Dual Targeting of p53 Activation and NF-κB Suppression

This compound (MED) has been identified as a rare small molecule capable of simultaneously activating the p53 tumor suppressor pathway while suppressing the pro-survival NF-κB signaling pathway nih.gov. This dual-action mechanism is a significant aspect of its biological activity.

The activation of p53 is initiated by MED-induced production of reactive oxygen species (ROS), which leads to DNA damage. This damage results in the phosphorylation of H2AX and the subsequent activation of the Ataxia telangiectasia mutated kinase (ATM) and p53 signaling pathways nih.gov.

Concurrently, MED effectively suppresses NF-κB activation. The mechanism involves an increase in the accumulation of IκBα, the inhibitor of NF-κB. MED enhances the association between IKKγ and Hsp27 through the activation of Hsp27, which ultimately inhibits TNF-α-induced NF-κB transactivation nih.gov. By preventing the degradation of IκBα, MED blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting its transcriptional activity plos.orgnih.gov. This suppression of NF-κB disrupts cell proliferation signals nih.gov.

PathwayKey ProteinEffect of this compoundMechanism
p53 Activationp53ActivationInduces ROS and DNA damage, leading to ATM activation and p53 signaling nih.gov.
NF-κB SuppressionNF-κB (p65)Suppression/InhibitionIncreases IκBα accumulation, inhibiting NF-κB nuclear translocation and transactivation nih.govnih.gov.
NF-κB SuppressionIκBαIncreased AccumulationPrevents degradation of this key NF-κB inhibitor nih.govplos.org.
Modulatory Effects on Heat Shock Protein 90 (Hsp90)

This compound functions as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cell signaling and proliferation nih.gov. By inhibiting Hsp90, MED triggers the destabilization and subsequent degradation of these client proteins, disrupting multiple signaling pathways simultaneously nih.gov.

A structurally novel analog, nicotinic-mycoepoxydiene (NMD), has been shown to selectively bind to the N-terminal domain of Hsp90 nih.govresearchgate.net. This interaction leads to the degradation of Hsp90 client proteins, a key example being the serine/threonine kinase Akt nih.govresearchgate.net. The MED-induced destabilization of Akt, along with the IKK complex, contributes to its pro-apoptotic effects by reducing the activation of downstream targets like Bad and the aforementioned NF-κB nih.gov.

Target ProteinBinding SiteKey Client Protein AffectedDownstream Consequence
Hsp90N-terminal domain (by NMD analog) nih.govresearchgate.netAkt, IKKDestabilization and degradation, leading to reduced activation of Bad and NF-κB nih.gov.
Agonistic Activity towards AMP-activated Protein Kinase (AMPK) by Analogs

Based on the reviewed scientific literature, there is no currently available information describing the agonistic activity of this compound analogs towards AMP-activated Protein Kinase (AMPK).

Structure Activity Relationship Sar Studies of + Mycoepoxydiene and Its Analogs

Contribution of the α,β-Unsaturated δ-Lactone Moiety to Bioactivity

A critical determinant for the bioactivity of mycoepoxydiene (B1251682) and its derivatives is the presence of the α,β-unsaturated δ-lactone moiety. mdpi.complos.org This functional group is a recurring feature in many biologically active natural products and is often implicated as a Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules.

Studies comparing (+)-mycoepoxydiene with its derivatives have consistently demonstrated that saturation of the double bond within the lactone ring leads to a significant loss of cytotoxic activity. thieme-connect.comthieme-connect.com For instance, the dihydro derivative of mycoepoxydiene was found to be inactive when tested against various cancer cell lines, in stark contrast to the potent cytotoxicity exhibited by the parent compound and its deacetylated analog, which both retain the unsaturated lactone. thieme-connect.comthieme-connect.com This suggests that the electrophilic nature of the α,β-unsaturated system is essential for its mechanism of action, likely through covalent modification of target proteins. Research has indicated that this moiety is responsible for the compound's ability to induce cancer cell apoptosis and inhibit inflammatory responses. plos.orgresearchgate.net

Significance of the Oxygen-Bridged Cyclooctadiene Core Structure

The distinctive oxygen-bridged cyclooctadiene core, chemically known as a 9-oxabicyclo[4.2.1]nona-2,4-diene skeleton, is another key structural feature of this compound. mdpi.com This rigid and sterically demanding framework is believed to play a crucial role in orienting the molecule within the binding pockets of its biological targets, thereby influencing its activity and selectivity.

The unique three-dimensional conformation imposed by this core structure is thought to be integral to the compound's biological effects. researchgate.net While the α,β-unsaturated lactone is the primary reactive site, the cyclooctadiene core likely functions as a scaffold, presenting the lactone in a specific orientation for optimal interaction with its molecular targets. The intricate stereochemistry of this core is also considered important, as different stereoisomers may exhibit varied biological profiles. The intriguing mechanism by which the oxygen bridge is formed within the cyclooctadiene ring is thought to be of polyketide origin, though the exact biosynthetic pathway has not been fully elucidated. mdpi.com

Comparative SAR Analysis of Natural and Semi-Synthetic Derivatives

Comparative studies of natural and semi-synthetic derivatives of this compound have provided valuable insights into its SAR. Natural derivatives, such as deacetylmycoepoxydiene, have shown potent cytotoxic activities, sometimes comparable to the parent compound. thieme-connect.comthieme-connect.com This indicates that the acetyl group is not essential for cytotoxicity, although it may modulate the compound's pharmacokinetic properties.

Semi-synthetic modifications have further illuminated the SAR of this class of compounds. For example, the creation of nicotinic-mycoepoxydiene (NMD), a derivative with a nicotinic moiety, was rationally designed to improve potency against its target, Hsp90, compared to the parent compound. oup.com The exploration of various analogs has helped to map the pharmacophore of mycoepoxydiene, identifying which positions on the molecule can be modified to enhance activity or introduce new biological functions.

Table 1: Cytotoxic Activity of this compound and its Derivatives

CompoundModificationKey Structural FeatureCytotoxic Activity (IC50)Cell Lines Tested
This compoundParent Compoundα,β-Unsaturated δ-lactonePotent (0.27-2.80 µg/mL)HepG2, A549, HCC-S102, HuCCA-1, KB, HeLa, MDA-MB231, T47D, HL-60, P388. thieme-connect.com
DeacetylmycoepoxydieneDeacetylationα,β-Unsaturated δ-lactonePotent (1.05-1.95 µg/mL)HepG2, A549, HCC-S102. thieme-connect.com
2,3-DihydromycoepoxydieneSaturation of lactoneSaturated lactoneInactive (at 50 µg/mL)HepG2, A549, HCC-S102. thieme-connect.com
Nicotinic-mycoepoxydieneAddition of nicotinic moietyα,β-Unsaturated δ-lactoneImproved potency vs. MEDHeLa. oup.com

This table is for illustrative purposes and summarizes findings from multiple studies. IC50 values are ranges observed across different cell lines.

Design Principles for Optimizing Pharmacological Profiles of this compound Analogs

The collective SAR data provides a foundation for the rational design of novel this compound analogs with improved pharmacological profiles. Key design principles include:

Preservation of the α,β-Unsaturated δ-Lactone: Given its critical role in bioactivity, this moiety should be retained in any new analogs designed for similar cytotoxic or anti-inflammatory effects.

Modification of the Core Structure: While the oxygen-bridged cyclooctadiene core is important, subtle modifications could be explored to enhance binding affinity and selectivity for specific targets. This could involve altering substituent groups on the ring system.

Introduction of Functional Groups: The addition of new functional groups at positions that are not critical for bioactivity can be used to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. The development of nicotinic-mycoepoxydiene is a prime example of this strategy. oup.com

Synthesis of Stereoisomers: The synthesis of different stereoisomers of mycoepoxydiene and its analogs could lead to the discovery of compounds with improved activity or novel biological profiles, as stereochemistry often plays a pivotal role in drug-receptor interactions.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new therapeutic agents with enhanced potency, selectivity, and drug-like properties.

Future Directions and Translational Research Potential of + Mycoepoxydiene

Development as a Chemical Biology Probe

A chemical probe is a small molecule used to study and manipulate biological systems, requiring well-defined potency, selectivity, and a clear mechanism of action. nih.gov (+)-Mycoepoxydiene exhibits several characteristics that make it a compelling candidate for development into a chemical biology probe to dissect complex cellular pathways. nih.govmdpi.com

Its ability to perturb specific cellular processes provides a powerful tool for biological inquiry. For instance, MED has been shown to suppress the growth of HeLa cells by inhibiting two central metabolic pathways: glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). sci-hub.senih.gov This action is mediated through the downregulation and inhibition of key enzymes, offering a method to study the roles of these pathways in cancer metabolism. sci-hub.senih.govresearchgate.net

To fully realize its potential as a chemical probe, further research would focus on:

Comprehensive Target Deconvolution: While several targets are known, a complete, unbiased profile of its on- and off-targets is necessary. Advanced techniques like photo-affinity labeling and proteomics can be employed to identify the full spectrum of its binding partners within the cell. mdpi.com

Synthesis of Derivatized Probes: The creation of MED analogs bearing tags (e.g., biotin, fluorescent dyes, or clickable handles like alkynes) would facilitate pull-down assays and imaging studies. mdpi.com These tagged probes would allow for the direct identification of protein targets and visualization of MED's subcellular localization, providing deeper insights into its mechanism of action.

The development of MED into a validated chemical probe would provide the research community with a valuable tool for exploring the intricacies of metabolic and signaling pathways, particularly in the context of cancer biology. nih.gov

Lead Compound Identification and Optimization in Drug Discovery Programs

A lead compound in drug discovery is a chemical starting point for the development of a new drug. This compound has been repeatedly identified as a promising lead compound due to its potent biological activities against various diseases, particularly cancer and inflammatory conditions. plos.orgnih.govnih.govnih.gov

Anti-Cancer Potential: MED demonstrates significant cytotoxic activity against a range of cancer cell lines. researchgate.netnih.govthieme-connect.com Its mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest. capes.gov.brnih.gov

In human breast cancer (MCF-7) cells, MED induces DNA damage via the production of reactive oxygen species (ROS), leading to the activation of the p53 tumor suppressor pathway while simultaneously inhibiting the pro-proliferative NF-κB pathway. nih.gov

In human cervical cancer (HeLa) cells, MED causes cell cycle arrest at the G2/M phase and induces apoptosis through pathways involving caspase activation and cytochrome c release. researchgate.netcapes.gov.brnih.gov

In human cholangiocarcinoma cells, MED induces apoptosis and inhibits cancer cell invasion by blocking the NF-κB pathway and reducing the expression of matrix metalloelastase 9 (MMP-9). nih.gov

Anti-Inflammatory Potential: MED also exhibits potent anti-inflammatory properties. It significantly inhibits the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). plos.orgnih.govresearchgate.net The mechanism for this activity involves the suppression of two major inflammatory signaling pathways, NF-κB and MAPK, by targeting an upstream signaling molecule called TRAF6 and inhibiting its polyubiquitination. plos.orgnih.gov This makes MED a potential lead for developing novel nonsteroidal anti-inflammatory drugs. plos.orgnih.gov

The following table summarizes the key findings that support MED's role as a lead compound.

Therapeutic Area Cell Line/Model Observed Effects & Mechanism of Action Citation(s)
Cancer MCF-7 (Breast Cancer)Induces apoptosis and inhibits proliferation by activating p53 and suppressing NF-κB pathways. nih.gov
HeLa (Cervical Cancer)Induces G2/M cell cycle arrest and apoptosis; inhibits glycolysis and the pentose phosphate pathway. researchgate.netcapes.gov.brnih.govsci-hub.se
SK-ChA-1, Mz-ChA-1 (Cholangiocarcinoma)Induces apoptosis and inhibits invasion by blocking the NF-κB pathway. nih.gov
Inflammation Macrophages (RAW264.7, primary peritoneal)Inhibits LPS-induced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). plos.orgnih.gov
Mouse ModelProtects against LPS-induced endotoxin (B1171834) shock. plos.orgnih.gov

Optimization programs would focus on modifying the MED scaffold to enhance potency and selectivity, improve pharmacokinetic properties, and reduce potential toxicity, paving the way for its development into a clinical candidate. mdpi.com

Advanced Biosynthetic Pathway Engineering for Sustainable Production

The natural production of this compound by its native fungal hosts is often low, hindering large-scale research and development. nih.govresearchgate.net Advanced biosynthetic pathway engineering offers a sustainable and scalable solution to this production bottleneck.

The biosynthesis of MED, like other polyketides, originates from the condensation of simple carboxylic acid units via a large multienzyme complex known as a polyketide synthase (PKS). researchgate.netunl.edu Research has led to the identification and cloning of the gene cluster responsible for MED biosynthesis. unl.eduunl.edu This knowledge is the cornerstone for several engineering strategies:

Heterologous Expression: The entire MED biosynthetic gene cluster can be transferred into a more tractable and high-producing host organism, such as Aspergillus nidulans or baker's yeast (Saccharomyces cerevisiae). unl.edufrontiersin.org This approach can bypass the slow growth and complex regulation present in the native fungal producer. However, challenges such as pathway cross-talk with the host's native genes must be managed. frontiersin.org For example, heterologous expression of the MED gene cluster in Fusarium verticilloides inadvertently led to the production of the mycotoxin fusaric acid instead of MED, highlighting the complexity of host selection. unl.edufrontiersin.org

Optimization of Culture Conditions: Significant improvements in yield can be achieved by fine-tuning fermentation parameters. Studies have shown that modifying the culture medium, controlling the fungal morphology (pellet growth), and optimizing the harvest time can dramatically increase MED production, with yields reaching up to 354 mg/L in one study. nih.govoup.commdpi.com

Genome Shuffling: This technique involves inducing mutations in the producer strain and then forcing them to recombine their genomes, creating a diverse library of new strains. By screening these shuffled strains, researchers have successfully isolated mutants with vastly improved production capabilities. In one remarkable instance, two rounds of genome shuffling of the endophytic fungus Phomopsis sp. A123 resulted in strains that produced over 200-fold more deacetylmycoepoxydiene (a close analog of MED). researchgate.netnih.gov

These advanced engineering strategies are crucial for providing a reliable and cost-effective supply of MED and its derivatives, which is essential for preclinical and clinical development. frontiersin.org

Exploration of Novel Pharmacological Targets and Mechanisms of Action

A deep understanding of a compound's pharmacological targets is critical for its development as a therapeutic agent. Research into this compound has unveiled a multi-targeted mechanism of action, contributing to its broad spectrum of biological activities.

Metabolic Reprogramming: A key mechanism of MED's anti-cancer effect is its ability to target the altered metabolism of cancer cells, often referred to as the Warburg effect. sci-hub.se

Inhibition of Glycolysis and PPP: Proteomic studies revealed that MED treatment in HeLa cells leads to a significant downregulation of enzymes in both glycolysis and the pentose phosphate pathway. sci-hub.senih.gov Specifically, it inhibits the enzymatic activities of lactate (B86563) dehydrogenase A (LDHA) and glucose-6-phosphate dehydrogenase (G6PD), which are crucial for these pathways. sci-hub.senih.govresearchgate.net By disrupting their energy production and biosynthetic capacity, MED effectively suppresses cancer cell growth. sci-hub.se

Modulation of Key Signaling Pathways: MED exerts profound effects on several critical intracellular signaling networks.

NF-κB Pathway: MED is a potent inhibitor of the NF-κB pathway, a central regulator of inflammation and cell survival. plos.orgnih.govnih.gov It achieves this by preventing the polyubiquitination of TRAF6, an essential upstream event required for NF-κB activation. plos.orgnih.gov This inhibition is central to both its anti-inflammatory and some of its anti-cancer effects. plos.orgnih.gov

p53 Pathway: In MCF-7 breast cancer cells, MED activates the tumor suppressor p53 pathway by inducing DNA damage, contributing to its apoptotic effects. nih.gov

MAPK Pathway: MED has also been shown to activate MAPKs, including JNK and p38, which are involved in cellular stress responses that can lead to apoptosis. researchgate.netplos.orgnih.gov

The table below details the identified molecular targets of MED.

Target Pathway Specific Molecular Target(s) Observed Cellular Effect Therapeutic Relevance Citation(s)
Cancer Metabolism Lactate dehydrogenase A (LDHA), Glucose-6-phosphate dehydrogenase (G6PD), Triosephosphate isomerase (TPI), 6-phosphogluconolactonase (PGLS)Inhibition of glycolysis and the pentose phosphate pathwayAnti-cancer sci-hub.senih.gov
NF-κB Signaling TRAF6Inhibition of polyubiquitination, leading to suppression of NF-κB activationAnti-inflammatory, Anti-cancer plos.orgnih.govnih.govnih.gov
Tumor Suppression p53, ATMActivation of the p53 pathway via DNA damage responseAnti-cancer nih.gov
Apoptosis/Stress Signaling Caspase-3, JNK, p38Activation of caspases and stress-activated protein kinasesAnti-cancer researchgate.netcapes.gov.brnih.gov
Cytoskeleton Actin, TubulinPromotes actin stress fiber formation, inhibits tubulin polymerizationAnti-cancer researchgate.netcapes.gov.brnih.gov

Continued exploration using advanced systems biology approaches will likely uncover additional targets and further refine our understanding of how MED orchestrates its complex biological effects.

Design and Synthesis of Next-Generation Therapeutic Analogs

While this compound is a promising natural product, the design and synthesis of next-generation analogs are essential for translating this promise into a viable therapeutic. The goals of analog synthesis include improving potency, enhancing target selectivity, optimizing drug-like properties (e.g., solubility, metabolic stability), and reducing off-target effects. d-nb.infomdpi.com

The total synthesis of this compound has been successfully accomplished, which is a critical achievement. nih.govjst.go.jpacs.org These synthetic routes provide not only a means to produce the natural product in the lab but also a platform for creating novel derivatives that are not accessible through fermentation. Key strategies for generating next-generation analogs include:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can determine which parts of the molecule are essential for its activity. For example, studies on MED derivatives have shown that the α,β-unsaturated δ-lactone moiety is crucial for its cytotoxic activity. thieme-connect.comresearchgate.net A derivative where this feature was removed (2,3-dihydromycoepoxydiene) was found to be inactive, providing a vital clue for future design. thieme-connect.comresearchgate.net

Rational Design: Based on SAR data and knowledge of its molecular targets, medicinal chemists can rationally design new analogs. For instance, modifications could be made to the side chain to improve interactions with a specific enzyme's active site or to other parts of the cyclooctadiene core to alter physical properties. jst.go.jp

Combinatorial Synthesis: The established synthetic routes can be adapted to create libraries of MED analogs by systematically varying different substituents on the core structure. mdpi.com

The first total synthesis of the racemic form of mycoepoxydiene (B1251682) utilized a ring-closing metathesis (RCM) approach to construct the core oxygen-bridged eight-membered ring. nih.gov Later, asymmetric total syntheses were developed, allowing for the specific production of the biologically active (+)-enantiomer and establishing its absolute stereochemistry. jst.go.jpacs.org These syntheses provide the essential tools for creating a new generation of therapeutic agents based on the unique and potent mycoepoxydiene scaffold.

Q & A

Q. How can researchers optimize the biosynthesis yield of (+)-Mycoepoxydiene in fungal cultures?

To maximize yield, culture conditions such as media composition (e.g., carbon/nitrogen sources), pH, temperature, and aeration should be systematically optimized. For example, Phomopsis sp. achieved a yield of 354 mg/L after parameter adjustments, including nutrient supplementation and fermentation scaling . A stepwise approach involves:

  • Screening high-yield strains using antimicrobial-TLC-HPLC .
  • Employing factorial design experiments to identify critical growth factors.
  • Validating scalability in bioreactors while monitoring metabolite stability.

Q. What standardized analytical methods are recommended for quantifying this compound in biological samples?

LC-MS/MS is the gold standard for pharmacokinetic and plasma analysis due to its sensitivity and specificity. Key steps include:

  • Sample preparation: Protein precipitation or solid-phase extraction to isolate this compound from plasma .
  • Validation: Calibration curves, precision (intra-/inter-day), accuracy, and matrix effect assessments.
  • Quantification: Using deuterated analogs as internal standards to minimize variability.

Q. What in vitro assays are most effective for initial cytotoxicity screening of this compound?

Prioritize assays that reflect its known mechanisms:

  • Cell viability : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Cell cycle analysis : Flow cytometry to detect G2/M phase arrest .
  • Apoptosis markers : Caspase-3/7 activation or Annexin V staining. Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines to assess selectivity.

Advanced Research Questions

Q. How should researchers resolve contradictions in reported mechanisms of this compound-induced apoptosis across cancer cell lines?

Discrepancies may arise from cell-specific signaling pathways or off-target effects. Methodological strategies include:

  • Pathway inhibition : Co-treatment with inhibitors (e.g., p53 inhibitors, NF-κB blockers) to isolate mechanisms .
  • Omics profiling : Transcriptomics/proteomics to identify differentially expressed genes/proteins.
  • Orthogonal assays : Confirm apoptosis via TUNEL assays and mitochondrial membrane potential measurements.

Q. What methodological approaches address discrepancies between in vitro and in vivo anti-inflammatory effects of this compound?

Bridging this gap requires:

  • Pharmacokinetic studies : Assess bioavailability using LC-MS/MS in rodent plasma .
  • Disease models : Use LPS-induced inflammation or collagen-induced arthritis models to evaluate TRAF6 polyubiquitination suppression .
  • Dose optimization : Compare efficacy at physiologically relevant concentrations versus in vitro IC50 values.

Q. How can structural modifications enhance this compound’s therapeutic specificity?

Focus on its α,β-unsaturated lactone moiety, critical for bioactivity:

  • Derivatization : Synthesize analogs (e.g., deacetylmycoepoxydiene) and test cytotoxicity .
  • Prodrug design : Improve solubility via esterification or PEGylation.
  • Computational modeling : Docking studies to predict binding affinity for targets like NF-κB or p53.

Q. What strategies improve the delivery of this compound in preclinical models?

Nanosuspensions and lipid-based carriers enhance bioavailability:

  • Nanosuspension formulation : Optimize particle size (<200 nm) and stability via poloxamer surfactants .
  • Targeted delivery : Conjugate with antibodies (e.g., anti-PSMA for prostate cancer) .
  • In vivo tracking : Use fluorescently labeled nanoparticles to monitor biodistribution.

Methodological and Ethical Considerations

Q. How should researchers handle toxicity risks during this compound synthesis and testing?

Adhere to biosafety protocols:

  • Containment : Use fume hoods for solvent handling and cytotoxicity assays.
  • Waste disposal : Neutralize bioactive residues before disposal.
  • Institutional review : Submit protocols to ethics committees for in vivo studies .

Q. What frameworks ensure rigor in designing studies on this compound’s anti-osteoporosis effects?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Use ovariectomy-induced osteoporosis models validated in prior studies .
  • Novelty : Investigate crosstalk between RANKL signaling and this compound’s metabolic effects.
  • Ethics : Anesthesia and analgesia protocols compliant with ARRIVE guidelines.

Q. How can mixed-methods approaches strengthen this compound research?

Combine quantitative (e.g., pharmacokinetic modeling) and qualitative (e.g., histopathological analysis) methods:

  • Quantitative : Dose-response curves and statistical modeling of IC50 values.
  • Qualitative : TEM imaging of ultrastructural changes in treated cells.
  • Integration : Triangulate data to explain mechanisms (e.g., apoptosis via both caspase activation and mitochondrial fragmentation) .

Data Presentation and Reproducibility

Q. What are best practices for presenting this compound research data in publications?

  • Figures : Include dose-response curves, chemical structures, and microscopy images.
  • Tables : Summarize IC50 values, pharmacokinetic parameters, and comparative bioactivity data.
  • Appendices : Provide raw data (e.g., NMR spectra) in supplementary materials .

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Document culture conditions (media, strain ID), synthetic routes, and assay parameters.
  • Data sharing : Deposit spectra and crystallography data in repositories (e.g., Cambridge Structural Database).
  • Replication : Independent validation of key findings (e.g., apoptosis induction) in ≥2 labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.